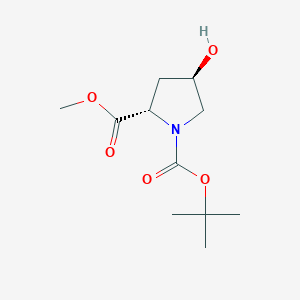

N-Boc-trans-4-hydroxy-L-proline methyl ester

Vue d'ensemble

Description

N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS: 74844-91-0) is a chiral building block widely used in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₉NO₅ (MW: 245.27 g/mol), featuring a trans configuration at the 4-hydroxy group on the pyrrolidine ring. The tert-butoxycarbonyl (Boc) and methyl ester groups serve as orthogonal protecting groups, enabling selective deprotection for further functionalization .

This compound is pivotal in synthesizing protease inhibitors (e.g., SARS-CoV-2 main protease inhibitors) , organocatalysts , and lactam carbamates . Its versatility stems from the reactive hydroxyl group, which can undergo mesylation, substitution, or oxidation to generate diverse derivatives.

Méthodes De Préparation

Direct BOC Protection and Methyl Esterification

The foundational approach for synthesizing N-Boc-protected hydroxyproline derivatives involves sequential amino group protection and carboxylate esterification. While this method is straightforward for cis isomers, achieving the trans configuration requires careful stereochemical management.

Starting Material Selection

The synthesis typically begins with 4-hydroxy-L-proline, which exists naturally in the cis configuration. To obtain the trans isomer, either stereochemical inversion or starting material modification is necessary. Direct use of trans-4-hydroxy-L-proline (if commercially available) simplifies the process, but its limited availability necessitates inversion strategies .

Reaction Conditions

In a representative procedure :

-

BOC Protection : 4-hydroxy-L-proline is dissolved in dichloromethane with dimethylaminopyridine (DMAP) as a catalyst. BOC anhydride is added dropwise at ≤30°C, yielding N-Boc-cis-4-hydroxyproline.

-

Methyl Esterification : The intermediate reacts with methanol in tetrahydrofuran (THF) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Key Data :

For trans isomer synthesis, this method requires post-esterification configuration inversion, as detailed in Section 2.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a pivotal tool for inverting the configuration of secondary alcohols, making it applicable to hydroxyproline derivatives.

Reaction Mechanism

The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to convert the hydroxyl group into a leaving group, facilitating an SN2-type inversion . For N-Boc-cis-4-hydroxyproline methyl ester, this process yields the trans isomer.

Procedural Steps :

-

Substrate Preparation : N-Boc-cis-4-hydroxyproline methyl ester is dissolved in anhydrous THF.

-

Reagent Addition : DIAD and triphenylphosphine are added at 0°C under inert atmosphere.

-

Reaction Quenching : The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup.

Challenges :

Sulfonate Intermediate Strategy

Formation of a sulfonate ester intermediate provides an alternative pathway for configuration inversion.

Mesylation/Tosylation

-

Sulfonate Formation : The hydroxyl group of N-Boc-cis-4-hydroxyproline methyl ester reacts with mesyl chloride or tosyl chloride, forming a mesylate or tosylate.

-

Nucleophilic Displacement : Treatment with a nucleophile (e.g., hydroxide) induces SN2 inversion, yielding the trans isomer .

Optimization Considerations

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature Control : Low temperatures (−20°C to 0°C) minimize elimination side reactions.

Limitations :

Comparative Analysis of Synthetic Routes

*Requires trans-4-hydroxy-L-proline as starting material.

Analyse Des Réactions Chimiques

Fluorination Reactions

The hydroxyl group at the C4 position of N-Boc-trans-4-hydroxy-L-proline methyl ester serves as a key site for nucleophilic substitution to generate fluorinated derivatives. This reaction is pivotal for synthesizing radiolabeled compounds and bioactive molecules.

Key Findings:

-

Morpholinosulfur Trifluoride (MOST) Reaction :

Treatment with MOST in dichloromethane at 0–5°C converts the hydroxyl group to fluorine with complete inversion of configuration, yielding N-Boc-trans-4-fluoro-L-proline methyl ester as a single diastereomer (yield: 85–92%) .- Mechanism : A two-step process involving tosylation followed by fluorination.

- Conditions :

-

Nosyl Fluoride Fluorination :

Large-scale synthesis using nosyl fluoride (13) under mild conditions achieves a 90% yield of N-Boc-trans-4-fluoro-L-proline methyl ester .

Table 1: Fluorination Reaction Parameters

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Purity |

|---|---|---|---|---|---|

| MOST | Dichloromethane | 0–25°C | 4 | 92 | >99% (HPLC) |

| Nosyl fluoride | THF | 20°C | 12 | 90 | 98% |

Esterification and Protection/Deprotection

The compound is synthesized via sequential Boc protection and methyl esterification, optimizing reaction conditions to minimize side reactions.

Derivatization to Functionalized Prolines

The hydroxyl group enables further functionalization, such as oxidation to ketones or conversion to amino derivatives for drug discovery.

Notable Reactions:

- Oxidation to 4-Ketoproline :

Uses Dess-Martin periodinane (DMP) in dichloromethane (yield: 80%) . - Mitsunobu Reaction :

Converts hydroxyl to azide or other nucleophiles using DIAD and triphenylphosphine .

Table 3: Industrial Process Metrics

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

N-Boc-trans-4-hydroxy-L-proline methyl ester is widely recognized as a crucial building block in peptide synthesis. Its unique stereochemical properties allow it to be incorporated into peptides that require specific configurations for biological activity.

Key Applications:

- Synthesis of Bioactive Peptides: The compound is utilized to create peptides that mimic natural proteins, enhancing their stability and efficacy.

- Structural Studies: It serves as a tool for studying the structure-function relationships in peptides.

Case Study:

A study demonstrated the successful incorporation of this compound into a cyclic peptide, resulting in improved binding affinity to target receptors compared to linear counterparts .

Drug Development

Overview:

The pharmaceutical industry leverages this compound for developing new drugs, particularly those targeting collagen-related diseases due to its structural similarity to proline.

Key Applications:

- Collagen Synthesis Modulation: The compound aids in the design of drugs that promote collagen formation, crucial for treating conditions like osteoarthritis and skin aging.

- Antibody-Drug Conjugates (ADCs): It acts as a non-cleavable linker in ADCs, enhancing the delivery of cytotoxic agents directly to cancer cells .

Case Study:

Research has shown that conjugating this compound with cytotoxic agents results in increased therapeutic efficacy while minimizing off-target effects .

Biomaterials

Overview:

In tissue engineering, this compound is incorporated into biomaterials to improve their mechanical properties and biocompatibility.

Key Applications:

- Scaffold Development: The compound enhances the structural integrity and functionality of scaffolds used in regenerative medicine.

- Hydrogels Formation: It contributes to the formation of hydrogels that support cell growth and tissue regeneration.

Data Table: Mechanical Properties of Scaffolds Incorporating this compound

| Scaffold Type | Compressive Strength (MPa) | Elastic Modulus (MPa) | Biocompatibility Score |

|---|---|---|---|

| Control | 5.0 | 150 | 8 |

| With N-Boc Compound | 7.5 | 200 | 9 |

Research on Protein Folding

Overview:

this compound plays a role in studying protein folding mechanisms, providing insights into how proteins achieve their functional conformations.

Key Applications:

- Folding Pathways Investigation: The compound helps elucidate the pathways through which proteins fold into their active forms.

- Stability Studies: It is used to assess the stability of folded proteins under various conditions.

Case Study:

An investigation into the folding kinetics of a model protein revealed that incorporating this compound significantly altered the folding pathway, leading to increased yields of correctly folded proteins .

Cosmetic Formulations

Overview:

The potential of this compound in cosmetic applications has garnered interest due to its ability to enhance skin elasticity and hydration.

Key Applications:

- Anti-Aging Products: The compound is explored for its role in stimulating collagen synthesis, making it valuable in anti-aging formulations.

- Moisturizers: It contributes to formulations aimed at improving skin hydration levels.

Mécanisme D'action

The mechanism of action of N-Boc-trans-4-hydroxy-L-proline methyl ester is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the amino group during chemical reactions, while the hydroxyl and ester groups allow for further functionalization. The compound can interact with various molecular targets and pathways depending on the specific reactions it undergoes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

N-Boc-cis-4-hydroxy-L-proline Methyl Ester

- CAS : 102195-79-9

- Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.28 g/mol)

- Key Differences :

- Stereochemistry : The cis configuration at the 4-position alters spatial orientation, impacting interactions in chiral environments (e.g., enzyme active sites).

- Physical Properties : Melting point = 81–84°C; insoluble in water .

- Applications : Used as a pharmaceutical intermediate and chiral building block for peptidomimetics .

- Synthesis : Obtained via hydrolysis of O-mesylated intermediates derived from the trans isomer .

N-Boc-trans-4-hydroxy-L-proline Benzyl Ester

trans-N-Boc-4-cyano-L-proline Methyl Ester

- CAS : 194163-91-2

- Molecular Formula : C₁₂H₁₈N₂O₄ (MW: 254.29 g/mol)

- Key Differences: Functional Group: Cyano (-CN) replaces hydroxyl, enabling click chemistry or nitrile-specific reactions. Applications: Intermediate for bioactive molecules requiring nitrile moieties .

N-Boc-4-methoxyproline Derivatives

Data Tables

Table 1. Structural and Physical Properties

Discussion of Structural and Functional Divergence

- Stereochemistry : The trans vs. cis configuration dictates hydrogen-bonding capacity and molecular recognition. For example, the trans isomer is preferred in SARS-CoV-2 inhibitors due to optimal spatial alignment .

- Ester Groups : Methyl esters are hydrolyzed more readily than benzyl esters, enabling controlled deprotection in multi-step syntheses .

- Substituent Effects: Hydroxyl (-OH) and cyano (-CN) groups confer divergent reactivities, with the former enabling nucleophilic substitutions and the latter facilitating cycloadditions .

Activité Biologique

N-Boc-trans-4-hydroxy-L-proline methyl ester is a derivative of proline that has garnered attention in various fields, including medicinal chemistry and peptide synthesis. This compound is particularly noted for its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula :

- Molecular Weight : 231.28 g/mol

- Melting Point : 92-96 °C

- Optical Activity : [α]20/D -65° in chloroform

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions, especially in peptide synthesis .

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group followed by esterification. The general synthetic route includes:

- Protection of the Hydroxyl Group : The hydroxyl group of 4-hydroxy-L-proline is protected using Boc anhydride.

- Esterification : The protected amino acid is then subjected to methyl esterification using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) to yield the methyl ester .

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological contexts:

- Antimicrobial Activity : Research indicates that derivatives of hydroxyproline can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Role in Peptide Synthesis : The compound is frequently used as a building block in peptide synthesis due to its ability to mimic natural amino acids while providing unique functional properties. It has been utilized in synthesizing bioactive peptides with enhanced stability and activity .

- Potential as a Drug Scaffold : Studies have shown that modifications of hydroxyproline derivatives can lead to compounds with anti-inflammatory and anti-cancer activities. For instance, this compound has been investigated for its role in developing peptide analogs that target specific biological pathways involved in disease processes .

Case Study 1: Synthesis of Fluorinated Prolines

In a study focusing on radiochemistry, this compound served as a precursor for synthesizing fluorinated prolines. The automated radiosynthesis process demonstrated the compound's versatility as a building block for producing radiolabeled compounds used in Positron Emission Tomography (PET) imaging .

Case Study 2: Peptide Analog Development

Another significant application involved the synthesis of peptide analogs based on the Met-Leu-Phe sequence, where this compound was used to replace methionine. This modification aimed to enhance the peptide's biological activity and stability against enzymatic degradation .

Research Findings Summary Table

| Property/Activity | Details |

|---|---|

| Molecular Formula | |

| Melting Point | 92-96 °C |

| Optical Activity | [α]20/D -65° |

| Biological Activities | Antimicrobial, anti-inflammatory potential |

| Applications | Peptide synthesis, drug development |

| Case Studies | Fluorinated prolines for PET; peptide analogs |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Boc-trans-4-hydroxy-L-proline methyl ester?

The compound is typically synthesized via Mitsunobu reaction using N-Boc-trans-4-hydroxy-L-proline as the starting material. Key steps include:

- Activation of the hydroxyl group with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

- Subsequent esterification with methyl iodide or methanol under controlled conditions .

- Purification via flash column chromatography to isolate the product. Alternative routes involve mesylation (e.g., methanesulfonyl chloride in DCM) for downstream functionalization .

Q. How is the compound characterized using NMR spectroscopy?

Key NMR signals for structural confirmation include:

- ¹H NMR : A singlet at ~3.65–3.75 ppm (OCH₃), a multiplet at ~4.30–4.50 ppm (CHOH), and resonances for the Boc group (1.40–1.45 ppm, C(CH₃)₃) .

- ¹³C NMR : Distinct peaks for the methyl ester (~52 ppm), carbonyl carbons (~170–175 ppm), and Boc quaternary carbon (~80 ppm) .

Advanced Research Questions

Q. How can the hydroxy group be modified to introduce diverse functional groups?

Methodological considerations include:

- Mesylation : Reacting with methanesulfonyl chloride (MsCl) in DCM at 0°C to form N-Boc-4-(methylsulfonyl)oxy-L-proline methyl ester, a versatile intermediate for nucleophilic substitution (e.g., azide introduction via SN2) .

- Epoxidation : Using mCPBA (meta-chloroperoxybenzoic acid) to generate 3,4-epoxy derivatives, enabling stereoselective ring-opening reactions .

- Thiourea coupling : After azide-alkyne cycloaddition, thiourea groups are introduced for organocatalyst design .

Q. How is stereochemical inversion achieved at the 4-position during derivatization?

- Mitsunobu reaction : Retains configuration via a two-step mechanism involving intermediate oxonium ion formation .

- SN2 displacement : For example, azide substitution of mesylated derivatives inverts stereochemistry (e.g., trans → cis) under basic conditions (80°C, DMF/water) .

- Hydrolysis control : Selective hydrolysis of trans-mesylates with NaOH (10% w/v) yields cis-4-hydroxy derivatives .

Q. What strategies optimize hydrolysis of the methyl ester under basic conditions?

- Temperature and solvent : Heating in 10% NaOH/DMF at 80–100°C for 16–24 hours achieves >95% hydrolysis .

- Steric effects : The Boc group stabilizes the pyrrolidine ring, minimizing side reactions.

- Work-up : Acidic quenching (HCl) followed by ion-exchange chromatography improves yield and purity .

Data Contradiction and Application Questions

Q. How to resolve contradictions in stereochemical outcomes across synthetic routes?

Conflicting results (e.g., cis vs. trans products) arise from:

- Reagent choice : Mitsunobu vs. SN2 pathways favor retention or inversion, respectively .

- Epoxide ring-opening : Acidic conditions (BF₃·Et₂O) yield trans-diols, while basic conditions produce cis-diols .

- Validation : X-ray crystallography or NOESY NMR is critical for unambiguous stereochemical assignment .

Q. How is this compound applied in asymmetric organocatalysis?

- Thiourea catalysts : The hydroxy group is replaced with a thiourea moiety via azide-amine coupling, enhancing hydrogen-bonding activity in 1,4-conjugate additions .

- Prolineamide derivatives : Coupling with aromatic amines (e.g., 2-aminoanthracene) followed by Boc deprotection (TFA/DCM) yields catalysts with >90% enantioselectivity in nitroolefin reactions .

Q. Methodological Optimization

Q. What experimental design principles improve yield in multi-step syntheses?

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370553 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74844-91-0 | |

| Record name | (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74844-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.